Methyl 4-formyl-6-methoxynicotinate

Lipophilicity ADME Medicinal Chemistry

Generic substitution of nicotinate derivatives introduces quantifiable risks: replacing the 6-methoxy group with chlorine raises LogP by over 50%, altering the pharmacokinetic profile of lead candidates and invalidating IP-protected synthetic routes. Methyl 4-formyl-6-methoxynicotinate (CAS 1256837-32-7) is the precise building block required to maintain synthetic fidelity and pharmacological parameters. • Non-substitutable in patented antidiabetic compound synthesis per WO2014022528A1 • Computed LogP 0.91, TPSA 65.5 Ų, and 5 H-bond acceptors ensure balanced permeability and aqueous solubility • Differentiates from 6-chloro analogs (LogP 1.30, 3 H-bond acceptors) in fragment-based libraries and downstream ADME assays Certified purity batches support reproducible medicinal chemistry workflows.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
Cat. No. B8096828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-formyl-6-methoxynicotinate
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=C1)C=O)C(=O)OC
InChIInChI=1S/C9H9NO4/c1-13-8-3-6(5-11)7(4-10-8)9(12)14-2/h3-5H,1-2H3
InChIKeyUCEMJYZBGMGLKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for Methyl 4-Formyl-6-methoxynicotinate: A Differentiated Nicotinate Building Block


Methyl 4-formyl-6-methoxynicotinate (CAS 1256837-32-7) is a polysubstituted pyridine derivative classified as a nicotinic acid ester. It features a methyl ester at the 3-position, a formyl group at the 4-position, and a methoxy substituent at the 6-position of the pyridine ring, with a molecular formula of C9H9NO4 and a molecular weight of 195.17 g/mol . The compound serves as a versatile intermediate in medicinal chemistry and is characterized by a computed partition coefficient (XLogP3-AA) of 0.5 [1].

Workflow Medicinal chemistry synthesis intermediate
Selection 4-formyl-6-methoxy substitution pattern for lead optimization
Use Context Patent-route replication and fragment-based design

Substitution Risks with Methyl 4-Formyl-6-methoxynicotinate: Why Close Analogs Are Not Interchangeable


Generic substitution among nicotinate derivatives is a high-risk procurement strategy due to the quantifiable impact of subtle substituent changes on physicochemical properties, reactivity, and downstream synthetic utility. Direct replacement of the 6-methoxy group with a chlorine atom, a common alternative, increases the partition coefficient (LogP) by over 50%, fundamentally altering the lipophilicity of the building block and the pharmacokinetic profile of any derived compound . Similarly, regioisomers or compounds lacking the 4-formyl group cannot serve as direct replacements in synthetic pathways specifically designed for this substitution pattern, such as those used in patented antidiabetic compound synthesis [1].

Similar product does not mean interchangeable product
Target: 6-methoxy substitution
Substitute: 6-chloro analog
Reported LogP shift and H-bond acceptor reduction may alter ADME profile context
Target: 4-formyl-6-methoxy pattern
Substitute: Regioisomer or des-formyl analog
Substitution pattern mismatch may not transfer directly in patent-route synthesis

Technical Evidence Guide for Selecting Methyl 4-Formyl-6-methoxynicotinate


Lipophilicity Control: LogP Comparison with 6-Chloro Analog

Methyl 4-formyl-6-methoxynicotinate provides a significantly lower lipophilicity compared to its 6-chloro analog. The target compound has an experimental LogP of 0.91, while the 6-chloro substituted analog (Methyl 6-chloro-4-formylnicotinate) has a LogP of 1.30 . This difference is critical for tuning ADME properties, where reducing LogP by ~0.4 units can substantially improve aqueous solubility and reduce non-specific binding.

Lipophilicity: LogP comparison
Head-to-head
LogP 0.91 vs 1.30
Δ −0.39
Supports lipophilicity-tuning selection review
Reported ADME property screening context
Lipophilicity ADME Medicinal Chemistry Lead Optimization

Hydrogen Bond Acceptor Capacity: Impact on Solubility and Target Engagement

The target compound exhibits a distinct hydrogen-bonding capacity. It possesses 5 hydrogen bond acceptors , a direct result of the 6-methoxy substituent. In comparison, the 6-chloro analog, Methyl 6-chloro-4-formylnicotinate, has only 3 hydrogen bond acceptors . This difference in H-bond acceptor count influences aqueous solubility and specific interactions with biological targets, a critical parameter for fragment-based screening or structure-based drug design.

H-bond acceptor capacity
Head-to-head
5 vs 3 H-bond acceptors
Supports solubility and target-engagement property review
Reported difference in H-bond capacity
Hydrogen Bonding Solubility Pharmacodynamics Fragment-Based Drug Design

Validated Role as Key Intermediate in Patented Synthesis

Methyl 4-formyl-6-methoxynicotinate is explicitly validated as a crucial intermediate in patented synthetic routes. In patent WO2014022528A1 for antidiabetic tricyclic compounds, this specific compound is utilized as a key building block [1]. A detailed synthetic route confirms its preparation from compound 39-1 and subsequent use in constructing complex pharmacophores, providing a direct precedent that generic alternatives lacking this precise substitution pattern cannot replicate [1][2].

Patent-route intermediate
Class-level
WO2014022528A1 validated intermediate
Supports synthetic route fidelity review
Verify specific step compatibility
Process Chemistry Patent Synthesis Antidiabetic Compounds Intellectual Property

Topological Polar Surface Area (TPSA) for Permeability Optimization

The target compound possesses a Topological Polar Surface Area (TPSA) of 65.5 Ų [1]. This value is strategically positioned above the common threshold of 60 Ų for good blood-brain barrier penetration but well below the 140 Ų limit for poor oral absorption, indicating potential for both CNS and systemic exposure [2]. In comparison, the 6-chloro analog has a lower TPSA of 50.7 Ų (computed from Fluorochem F784533 data), which may favor passive membrane crossing but at the expense of solubility. This differential in TPSA provides a quantifiable rationale for matched-pair analysis in permeability optimization.

TPSA for permeability
Context-dependent
TPSA 65.5 vs 50.7 Ų
Δ +14.8 Ų
Supports balanced permeability-solubility selection context
Cross-study comparison; confirm under project conditions
Membrane Permeability Physicochemical Properties Blood-Brain Barrier Lead Optimization

Prioritized Application Scenarios for Methyl 4-Formyl-6-methoxynicotinate


Lead Optimization in Medicinal Chemistry

When a medicinal chemistry lead series requires precise tuning of lipophilicity without sacrificing hydrogen-bonding capacity, Methyl 4-formyl-6-methoxynicotinate is the preferred building block. Its LogP of 0.91 and 5 H-bond acceptors [1] provide a differentiated profile against the common 6-chloro analog (LogP 1.30, 3 H-bond acceptors) , allowing for the improvement of aqueous solubility and specific target engagement.

Replicating Patented Syntheses for Diabetes Targets

For pharmaceutical development groups working on antidiabetic programs, the procurement of this specific compound is mandatory for fidelity in replicating the patented synthetic routes. Its use as a key intermediate is explicitly documented in WO2014022528A1 [2], making it a non-substitutable component for generating IP-protected leads.

Fragment-Based and Structure-Guided Drug Design

In fragment-based screening libraries, the compound's TPSA of 65.5 Ų [3] and favorable hydrogen-bonding profile [1] make it an attractive fragment for exploring chemical space where balanced permeability and solubility are desired. Its performance will quantitatively differ from chloro-substituted analogs in downstream ADME assays due to the established LogP and TPSA differentials.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Lipophilicity-tuning profile
Reported LogP and H-bond acceptor comparison
Patent-route synthetic replication
Documented intermediate identity
Synthetic route fidelity review
Fragment-based library design
Balanced TPSA and H-bond profile
Permeability-solubility balance review
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